molecular formula C24H18N2O3 B3556423 Methyl 4-[(2-phenyl-4-quinolyl)carbonylamino]benzoate

Methyl 4-[(2-phenyl-4-quinolyl)carbonylamino]benzoate

Cat. No.: B3556423
M. Wt: 382.4 g/mol
InChI Key: SCLPCYRPADJLTR-UHFFFAOYSA-N
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Description

Methyl 4-[(2-phenyl-4-quinolyl)carbonylamino]benzoate is a structurally complex organic compound featuring a benzoate ester core linked to a 2-phenyl-4-quinoline moiety via a carbonylamino (-CONH-) group. This hybrid structure combines aromatic systems (benzene and quinoline rings) with functional groups that enable interactions with biological targets, making it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name

methyl 4-[(2-phenylquinoline-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O3/c1-29-24(28)17-11-13-18(14-12-17)25-23(27)20-15-22(16-7-3-2-4-8-16)26-21-10-6-5-9-19(20)21/h2-15H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLPCYRPADJLTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Compound Name Molecular Formula Key Substituents/Functional Groups Notable Properties/Applications Reference(s)
Methyl 4-[(8-quinolinylsulfonyl)amino]benzoate C₁₇H₁₄N₂O₄S - Sulfonamide (-SO₂NH-) linker <br/> - 8-Quinoline substituent Enhanced solubility and potential enzyme inhibition due to sulfonamide group
Methyl 4-((6,8-difluoroquinolin-4-yl)amino)benzoate C₁₇H₁₂F₂N₂O₂ - Difluoroquinoline <br/> - Direct amino linkage Fluorination improves metabolic stability and target binding
Methyl 4-((methyl(phenyl)carbamoyl)oxy)benzoate C₁₆H₁₅NO₄ - Carbamate (-O-CO-N-) linker <br/> - Methylphenyl group Used in polymer science and drug delivery systems
Methyl 4-((4-aminophenyl)carbamoyl)benzoate C₁₅H₁₄N₂O₃ - Carbamoyl (-CONH-) linker <br/> - 4-Aminophenyl group Explored for kinase inhibition and cancer research
Methyl 5-[(biphenyl-4-ylcarbonyl)amino]-2-(morpholin-4-yl)benzoate C₂₆H₂₃N₃O₄ - Biphenyl core <br/> - Morpholine ring Enhanced solubility and receptor interaction due to morpholine

Fluorination and Electronic Effects

Fluorinated analogs like Methyl 4-((6,8-difluoroquinolin-4-yl)amino)benzoate demonstrate increased electron-withdrawing effects, altering charge distribution and enhancing binding to hydrophobic enzyme pockets . This contrasts with non-fluorinated derivatives, which may prioritize π-π stacking interactions.

Biological Activity

Methyl 4-[(2-phenyl-4-quinolyl)carbonylamino]benzoate, a compound with the molecular formula C24H18N2O3 and a molecular weight of 382.4 g/mol, has garnered attention in recent research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Structure and Properties

The compound features a quinoline moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

C24H18N2O3\text{C}_{24}\text{H}_{18}\text{N}_{2}\text{O}_{3}

1. Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound's mechanism involves the inhibition of carbonic anhydrase IX (CAIX), an enzyme overexpressed in various tumors. Inhibition of CAIX can lead to reduced tumor growth and metastasis by altering the tumor microenvironment and promoting apoptosis in cancer cells.

Study Findings:

  • A study indicated that derivatives of benzoates with similar structures exhibited high binding affinities to CAIX, with some compounds showing dissociation constants as low as 0.12 nM, suggesting significant potential for anticancer applications .

2. Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.

Case Study:
A recent investigation into similar compounds showed that modifications in their structure could enhance their anti-inflammatory effects, pointing towards a promising avenue for therapeutic development .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

  • Inhibition of Enzymes: The compound's structural components allow it to act as an inhibitor for enzymes like CAIX, which play significant roles in tumor progression.
  • Modulation of Cellular Pathways: It may influence pathways associated with cell proliferation and apoptosis, providing a dual action against cancerous cells.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of CAIX
Anti-inflammatoryInhibition of cytokine production
Enzyme inhibitionTargeting carbonic anhydrases

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-[(2-phenyl-4-quinolyl)carbonylamino]benzoate
Reactant of Route 2
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Methyl 4-[(2-phenyl-4-quinolyl)carbonylamino]benzoate

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